molecular formula C15H19N3O B11190378 N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11190378
M. Wt: 257.33 g/mol
InChI Key: HCZUBEKQCHAQGK-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine carboxamide class. The compound features a 7-methyl substituent on the imidazo[1,2-a]pyridine core and a cyclohexyl group appended via a carboxamide linkage. The methyl group at the 7-position likely enhances metabolic stability by blocking oxidative degradation, while the cyclohexyl moiety contributes to lipophilicity, influencing membrane permeability and target binding . Synthetic routes for analogous compounds typically involve coupling imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with amines using activating agents like EDC.HCl/HOBt .

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H19N3O/c1-11-7-8-18-10-13(17-14(18)9-11)15(19)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,19)

InChI Key

HCZUBEKQCHAQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:

    Microwave irradiation: Provides rapid heating and high yields.

    Condensation reaction: Involves 2-aminopyridine and α-bromoketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

The compound is synthesized via multi-step protocols involving:

  • Cyclization reactions between 2-aminopyridines and carbonyl precursors (e.g., bromomalonaldehyde or nitroalkenes) under acidic or oxidative conditions .

  • Amide coupling using ethyl acetoacetate derivatives brominated with N-bromosuccinimide (NBS), followed by condensation with substituted 2-aminopyridines .

  • Microwave-assisted methods for rapid cyclization, achieving yields up to 90% with FeCl₃ or ZnCl₂ catalysis .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeConditionsKey Intermediates/ProductsYieldSource
Cyclization (Groebke–Blackburn)HCl (flow chemistry), RT2,3-Disubstituted imidazo derivatives75–96%
Oxidative couplingFeCl₃, TBHP (oxidant)3-Arylimidazo[1,2-a]pyridines60–85%
Microwave-assisted synthesisMeOH/H₂O, 100°C, 10 min3-Carbaldehyde derivatives70–90%
Amide couplingDCM, EDC/HOBt, cyclohexylamineTarget carboxamide44–65%

Reactivity at the Carboxamide Group

The carboxamide moiety undergoes:

  • Hydrolysis : Basic conditions (e.g., NaOH/EtOH) convert esters to carboxylic acids, enabling further derivatization .

  • Nucleophilic substitution : Cyclohexylamine reacts with imidazo[1,2-a]pyridine-2-carboxylates to form the final carboxamide .

  • Stability challenges : Deprotection of acetyl groups under basic conditions may lead to side products (e.g., carboxamide 7e from nitrile 14d ) .

Ring Functionalization and Substituent Effects

  • Electrophilic substitution : The imidazo[1,2-a]pyridine core participates in regioselective halogenation and arylation.

  • Substituent impact :

    • Methyl groups at position 7 enhance metabolic stability .

    • Chlorine at position 6 reduces activity by ~2-fold compared to methyl .

    • Phenyl substituents at position 2 abolish anti-TB activity, highlighting steric sensitivity .

Table 2: Substituent Effects on Biological Activity

PositionSubstituentBiological Activity (MIC₉₀ vs M. tuberculosis)
2Methyl0.28 µM
2Phenyl>10 µM (inactive)
6Chloro0.52 µM
7Methyl0.14 µM

Oxidative and Reductive Transformations

  • Oxidative cyclization : Nitroalkenes react with 2-aminopyridines under I₂/H₂O₂ to form fused rings via Michael addition and iodination .

  • Reductive amination : Not directly observed but inferred from analogous imidazo derivatives .

Analytical and Stability Considerations

  • Degradation pathways : Exposure to light or moisture accelerates decomposition, necessitating inert-atmosphere handling.

  • Characterization : NMR (¹H/¹³C) and HRMS confirm structural integrity post-synthesis .

This compound’s reactivity profile underscores its utility in drug discovery, particularly for antitubercular agents. Future research should explore enantioselective syntheses and in vivo pharmacokinetic optimization .

Scientific Research Applications

Pharmaceutical Development

Antituberculosis Activity

Research indicates that N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide exhibits potent anti-tuberculosis activity. In vitro studies have shown that it outperforms conventional treatments such as isoniazid against resistant strains of Mycobacterium tuberculosis. The compound acts as an inhibitor of QcrB, a crucial enzyme in the electron transport chain of mycobacteria, which is vital for ATP synthesis and bacterial survival.

Key Findings:

  • Efficacy : Demonstrated significant activity against the H37Rv strain of Mycobacterium tuberculosis.
  • Mechanism : Inhibits QcrB, impacting mycobacterial metabolism and survival.

Anti-Cancer Properties

This compound has shown promise in cancer research. Studies have indicated that it can inhibit the growth of various cancer cell lines.

Case Study: Antitumor Efficacy

In a study involving MCF7 breast cancer cells:

  • IC50 Value : Approximately 5 µM after 48 hours of treatment.
  • Effect : Dose-dependent reduction in cell viability was observed.

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In an animal model of induced arthritis:

  • Results : Significant decrease in paw swelling and inflammatory markers compared to control groups.
  • Histological Analysis : Showed reduced infiltration of inflammatory cells in joint tissues.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the imidazo ring can significantly influence its binding affinity and biological activity.

Notable Observations:

  • Positioning of Methyl Group : Essential for maintaining activity; alterations can lead to decreased efficacy.
  • Cyclic Aliphatic Ring Importance : The presence of a cyclohexyl group enhances biological activity compared to other substituents.

Data Summary

Application AreaObserved EffectReference
AntituberculosisPotent against Mycobacterium tuberculosis
AnticancerIC50 = 5 µM in MCF7 cells
Anti-inflammatoryReduced inflammation in arthritis model

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine carboxamides exhibit diverse pharmacological profiles depending on substituents. Below is a detailed comparison of N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide with structurally related analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Carboxamides

Compound Name Substituents Molecular Formula (Calculated) Key Properties Biological Relevance
This compound 7-methyl, cyclohexylamide C₁₅H₁₈N₂O High lipophilicity (cyclohexyl), metabolic stability (7-methyl) Potential kinase/modulator candidate
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3 ) 6-pyridyl, phenylamide C₁₉H₁₄N₄O Moderate solubility (polar pyridyl), π-π interactions (phenyl) Kinase inhibition
(R,S)-N-((S,R)-6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-2-carboxamide 7-methyl, tetrahydroimidazo ring, tetrahydronaphthalenylamide C₂₃H₂₇N₃O Enhanced rigidity (tetrahydronaphthalenyl), stereospecific binding CFTR modulation
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 7-methyl, carboxylic acid C₉H₈N₂O₂ High reactivity (acid), intermediate for amide synthesis Precursor for carboxamide derivatives
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 7-bromo, aldehyde C₈H₅BrN₂O Electrophilic aldehyde, bromine enables further functionalization Synthetic intermediate

Key Structural-Activity Relationship (SAR) Insights

Substituent Position and Lipophilicity: The 7-methyl group in the target compound and the tetrahydroimidazo analog reduces metabolic oxidation, enhancing plasma stability compared to unsubstituted analogs.

Ring Modifications :

  • Saturation of the imidazo ring (e.g., 5,6,7,8-tetrahydro in ) increases conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility.
  • The 6-pyridyl substituent in Compound 3 introduces polarity, balancing lipophilicity for improved solubility.

Functional Group Effects :

  • The carboxylic acid derivative serves as a precursor but lacks bioavailability due to ionization at physiological pH. Conversion to carboxamides improves membrane permeability.
  • The bromo-aldehyde analog is reactive but primarily used as a synthetic building block rather than a drug candidate.

Biological Activity

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis (Mtb), making it a candidate for further pharmacological investigation. Its structure features a cyclohexyl group attached to the nitrogen atom of the amide functional group and a methyl group at the 7-position of the imidazo ring, contributing to its biological properties and potential therapeutic applications .

Anti-Tuberculosis Activity

Research indicates that this compound has potent anti-tuberculosis activity. In vitro studies have shown that this compound outperforms conventional treatments such as isoniazid against resistant strains of tuberculosis . The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 0.05 to 100 μg/mL, with some derivatives exhibiting MIC values as low as 0.4 μg/mL against Mtb strains .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. SAR studies suggest that modifications at specific positions on the imidazo ring significantly influence binding affinity and biological activity. Notably, the presence of a cyclic aliphatic group on the amide nitrogen is crucial for maintaining activity .

Anti-Cancer Potential

In addition to its anti-tuberculosis properties, compounds in this class have shown potential in anti-cancer applications. Imidazo[1,2-a]pyridine derivatives have been investigated for their ability to inhibit tubulin polymerization, which is essential for cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values in the range of 80–1000 nM against various cancer cell lines .

Other Therapeutic Applications

Recent studies also indicate that this compound may have applications in treating inflammatory conditions through its action as a P2X7 receptor antagonist. This receptor plays a role in various inflammatory diseases, suggesting that this compound could be explored for broader therapeutic uses beyond tuberculosis and cancer .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
7-Methylimidazo[1,2-a]pyridine-2-carboxamide Lacks cyclohexyl groupModerate anti-TB activity
N-cyclopentyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide Cyclopentyl instead of cyclohexylComparable anti-TB activity
N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide Benzyl group at nitrogenReduced anti-TB activity
6-Chloro-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide Chlorine substitution at position 6Enhanced activity against resistant TB strains

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

  • Anti-Tuberculosis Studies : A study indicated that compounds with a cyclohexyl group showed enhanced anti-tuberculosis activity compared to those with smaller aliphatic rings .
  • Cancer Cell Line Testing : Research demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and A549, with IC50 values indicating potent inhibition of cell proliferation .
  • Inflammatory Disease Models : Investigations into P2X7 receptor antagonists revealed potential therapeutic effects in models of rheumatoid arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide and its analogs?

  • Methodological Answer : The core imidazo[1,2-a]pyridine scaffold can be synthesized via cyclization reactions using α-haloketones or nitriles with aminopyridines. For carboxamide derivatization, coupling reactions (e.g., HATU-mediated amidation) between the carboxylic acid precursor and cyclohexylamine are effective. Evidence from analogous compounds (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide) shows that Amberlite IRA-400 resin in refluxing water can hydrolyze nitriles to carboxamides efficiently . Optimize reaction times (e.g., 4.5 hours for nitrile hydrolysis) and stoichiometry to minimize byproducts.

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

  • Methodological Answer : Use a combination of 2D NMR (¹H-¹H COSY, HSQC, HMBC) to assign protons and carbons unambiguously. For example, in imidazo[1,2-a]pyridine derivatives, HMBC correlations between the pyridine C7-methyl and adjacent protons confirm substituent positions . High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies key functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : HPLC with UV detection (≥98% purity threshold) is standard. For crystalline samples, X-ray diffraction (SHELX refinement) resolves absolute configuration and packing motifs, though twinning or disorder may require alternative software (e.g., OLEX2) . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How does the carboxamide substituent position (C2 vs. C3) influence biological activity in imidazo[1,2-a]pyridines?

  • Methodological Answer : Structure-activity relationship (SAR) studies on antitubercular imidazo[1,2-a]pyridines reveal that C2-carboxamides exhibit weaker Mycobacterium tuberculosis (Mtb) inhibition (MIC: 17–30 μM) compared to C3-carboxamides (MIC: <5 μM). Docking simulations suggest C3 derivatives better occupy the hydrophobic pocket of Mtb’s InhA enzyme . For N-cyclohexyl-7-methyl derivatives, similar positional effects may apply, warranting comparative molecular dynamics studies.

Q. How can crystallographic data resolve conflicting reports on tautomeric forms of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL can unambiguously determine tautomeric states. For example, in tetrahydroimidazo[1,2-a]pyridines, hydrogen bonding patterns (e.g., N–H···O interactions) and bond lengths (C–N vs. C=N) distinguish between keto-enol tautomers . Refinement parameters (R1 < 5%, wR2 < 15%) ensure reliability.

Q. What in silico approaches predict the pharmacokinetic profile of This compound?

  • Methodological Answer : Use SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. For instance, cyclohexyl groups increase logP (~3.5), suggesting moderate blood-brain barrier penetration. Molecular weight (<500 Da) and topological polar surface area (TPSA < 140 Ų) align with Lipinski’s Rule of Five for drug-likeness .

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